molecular formula C11H11ClN2O2 B1300343 Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 330858-13-4

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1300343
CAS RN: 330858-13-4
M. Wt: 238.67 g/mol
InChI Key: CCUPMKHLKAODHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining an imidazole ring with a pyridine ring. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 6-position on the imidazo[1,2-a]pyridine ring are notable features that influence its reactivity and the types of derivatives that can be synthesized from it.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in various studies. For instance, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry . Another study reported the synthesis of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine derivatives from the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with amino acids, showcasing the reactivity of the chloro-substituted nicotinonitrile precursor .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, has been determined using density functional theory (DFT) and compared with X-ray diffraction data. The conformational analysis indicates that the DFT-optimized molecular structure is consistent with the crystal structure, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different nucleophilic reagents leads to the formation of a variety of heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis . Additionally, the Biginelli reaction has been employed to obtain diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds, highlighting the use of chloro-substituted imidazo compounds in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl ester group and the chlorine atom affects the compound's solubility, boiling point, and stability. The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, providing valuable information about the molecular packing and intermolecular interactions in the solid state . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in drug design and synthesis.

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been involved in the synthesis of various heterocyclic compounds with potential pharmacological activities. Research has shown the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis to produce carboxylic acids. These compounds have been evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Reactions and Derivatives

The compound plays a role in various chemical reactions, leading to the synthesis of diverse derivatives. For instance, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These processes involve reactions with different carbonyl compounds to produce a range of heterocyclic compounds (Bakhite et al., 2005).

Pharmaceutical Synthesis

This compound is used in the synthesis of drugs for chronic renal diseases. A notable example includes the synthesis of trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, a chronic renal disease agent. The process involves regioselective chlorination and condensation with primary amines, demonstrating the compound's utility in complex pharmaceutical synthesis (Ikemoto et al., 2000).

Mechanism of Action

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may also target similar bacterial species.

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may affect the biochemical pathways involved

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.

properties

IUPAC Name

ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUPMKHLKAODHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355425
Record name Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330858-13-4
Record name Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.